molecular formula C15H12Cl2N6OS B2634546 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 677732-66-0

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2634546
CAS RN: 677732-66-0
M. Wt: 395.26
InChI Key: GOMYFWVXYOPVMQ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the formula C8H7Cl2NO . It belongs to the class of organic compounds known as phenylimidazoles .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 4-amino-3-mercapto-5-(pyridin-2(3)-yl)-4H-1,2,4-triazole by N-aryl substituted б-chloroacetamides in conditions of alkaline catalysis .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . A suitable single crystal of the compound was obtained by slow volatilization of its CH Cl solution .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.053 .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Derivatives of 1,2,4-triazol, including compounds similar to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide, demonstrate significant synthetic and pharmacological potential. Research has focused on synthesizing these derivatives to explore their physical, physicochemical, and biological properties, aiming to broaden their spectrum of biological activity (Chalenko et al., 2019).

Antimicrobial and Structural Properties

  • Studies on similar compounds have focused on their antimicrobial activities. The synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have shown promising antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra et al., 2011).

Ligand Design for Metal Complexes

  • This chemical structure has also been explored in the design of ligands for complexes of Group 12 elements. The structural assessment and analysis of hydrogen-bonded supramolecular assembly of these complexes have been studied, demonstrating diverse applications in chemistry and materials science (Castiñeiras et al., 2019).

Applications in Organic Chemistry

  • Research has also been conducted on the intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles as a method for the annelation of thiadiazine and thiadiazole rings, highlighting the compound's relevance in organic synthesis and medicinal chemistry applications (Kolodina & Lesin, 2009).

Synthesis of Novel Heterocyclic Compounds

  • The compound has also been utilized in the synthesis of novel heterocyclic compounds, including 1,2,4-oxadiazoles and triazoles, which have been evaluated for their biological properties (Karpina et al., 2019).

Mechanism of Action

The mechanism of action of this compound involves the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

Future directions for the study of this compound could involve the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-9-5-10(17)7-11(6-9)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-4-19-12/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMYFWVXYOPVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

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